molecular formula C13H10N2O B11895081 1-Phenyl-1H-indazol-6-OL

1-Phenyl-1H-indazol-6-OL

Katalognummer: B11895081
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: YIOVAPCHBQZPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1H-indazol-6-OL is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a phenyl group attached to the indazole core, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-indazol-6-OL typically involves the formation of the indazole core followed by the introduction of the phenyl group. One common method is the cyclization of o-aminobenzophenone derivatives with hydrazine, which forms the indazole ring. The hydroxyl group can be introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-1H-indazol-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1H-indazol-6-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenyl-1H-indazol-6-OL involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Phenyl-1H-indazol-6-OL is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C13H10N2O

Molekulargewicht

210.23 g/mol

IUPAC-Name

1-phenylindazol-6-ol

InChI

InChI=1S/C13H10N2O/c16-12-7-6-10-9-14-15(13(10)8-12)11-4-2-1-3-5-11/h1-9,16H

InChI-Schlüssel

YIOVAPCHBQZPNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.